molecular formula C14H22OSi B14357817 Dimethyl(oxolan-2-yl)(2-phenylethyl)silane CAS No. 91826-64-1

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane

Katalognummer: B14357817
CAS-Nummer: 91826-64-1
Molekulargewicht: 234.41 g/mol
InChI-Schlüssel: KHFWHVJPBYEBLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is an organosilicon compound with a unique structure that includes a dimethylsilyl group, an oxolane ring, and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(oxolan-2-yl)(2-phenylethyl)silane typically involves the reaction of dimethylchlorosilane with oxolane and phenylethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silane group to a silyl hydride.

    Substitution: Nucleophilic substitution reactions can replace the oxolane or phenylethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Wissenschaftliche Forschungsanwendungen

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying silicon-based biochemistry and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical materials.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of dimethyl(oxolan-2-yl)(2-phenylethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The oxolane ring and phenylethyl group contribute to the compound’s reactivity and specificity in different applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl(phenyl)(2-phenylethyl)silane
  • Trimethoxysilane
  • Dimethylphenylsilane

Uniqueness

Dimethyl(oxolan-2-yl)(2-phenylethyl)silane is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

91826-64-1

Molekularformel

C14H22OSi

Molekulargewicht

234.41 g/mol

IUPAC-Name

dimethyl-(oxolan-2-yl)-(2-phenylethyl)silane

InChI

InChI=1S/C14H22OSi/c1-16(2,14-9-6-11-15-14)12-10-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3

InChI-Schlüssel

KHFWHVJPBYEBLN-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(CCC1=CC=CC=C1)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.